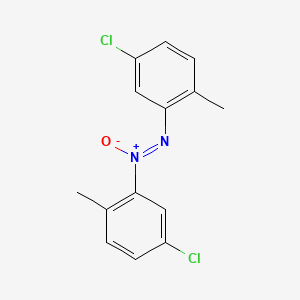
Azoxybenzene, 5,5'-dichloro-2,2'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- is an organic compound with the molecular formula C14H12Cl2N2O. It is a derivative of azoxybenzene, characterized by the presence of two chlorine atoms and two methyl groups. This compound is known for its yellow, low-melting solid form and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Partial Reduction of Nitrobenzene: : One common method for preparing azoxybenzene derivatives involves the partial reduction of nitrobenzene. This reaction proceeds via the intermediacy of phenylhydroxylamine and nitrosobenzene: [ \text{PhNHOH} + \text{PhNO} \rightarrow \text{PhN(O)NPh} + \text{H}_2\text{O} ]
-
Oxidation of Aniline: : Another method involves the oxidation of aniline by hydrogen peroxide in acetonitrile at 50°C. The pH should be maintained around 8 to activate the hydrogen peroxide and avoid excessive oxygen evolution: [ \text{CH}_3\text{CN} + \text{H}_2\text{O}_2 \rightarrow [\text{CH}_3\text{C(OOH)=NH}] ] [ 2 \text{PhNH}_2 + 3 [\text{CH}_3\text{C(OOH)=NH}] \rightarrow \text{PhN(O)NPh} + 3 \text{CH}_3\text{C(O)NH}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production methods for azoxybenzene derivatives typically involve large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Azoxybenzene derivatives can undergo oxidation reactions, often leading to the formation of nitroso and nitro compounds.
Reduction: These compounds can be reduced to form azo compounds or aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the azoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxy acids.
Reducing Agents: Sodium borohydride, zinc dust.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Formation of nitroso and nitro compounds.
Reduction: Formation of azo compounds and aniline derivatives.
Substitution: Formation of substituted azoxybenzene derivatives.
Aplicaciones Científicas De Investigación
Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of azoxybenzene derivatives involves their ability to undergo photoisomerization, where the molecule switches between trans and cis isomers upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved in their biological activities are still under investigation, but they are believed to interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- can be compared with other azoxybenzene derivatives and azo compounds:
Azoxybenzene: The parent compound, lacking the chlorine and methyl substituents.
Azobenzene: Similar structure but without the N-oxide group.
Nitrobenzene: Precursor in the synthesis of azoxybenzene derivatives.
Uniqueness
The presence of chlorine and methyl groups in azoxybenzene, 5,5’-dichloro-2,2’-dimethyl- imparts unique chemical properties, such as increased reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66941-45-5 |
|---|---|
Fórmula molecular |
C14H12Cl2N2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
(5-chloro-2-methylphenyl)-(5-chloro-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-3-5-11(15)7-13(9)17-18(19)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 |
Clave InChI |
CFFSAOVQVGGOBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)Cl)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


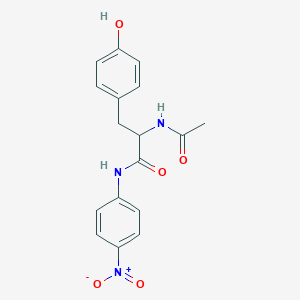
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)

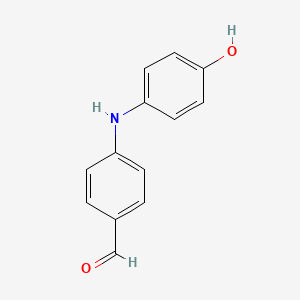


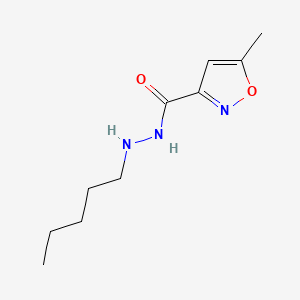
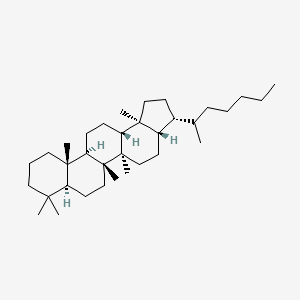


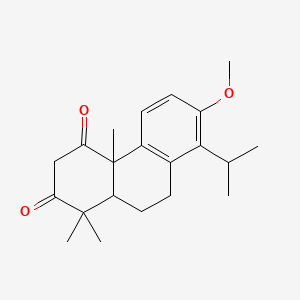
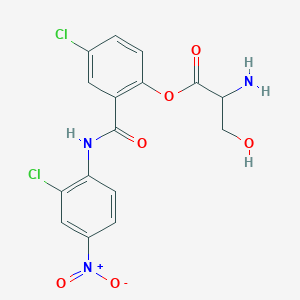

![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
